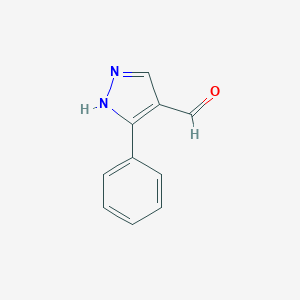

3-Phenyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCFXKQCKSLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303211 | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26033-20-5 | |

| Record name | 26033-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a common and effective synthetic protocol, outlines methods for its characterization, and presents its key physical and spectroscopic data.

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an acetophenone phenylhydrazone precursor. The overall synthetic pathway is a two-step process.

Synthesis of Acetophenone Phenylhydrazone (Intermediate)

The initial step is the condensation reaction between acetophenone and phenylhydrazine to form the corresponding hydrazone.

Experimental Protocol:

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add a solution of phenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated acetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a cyclization and formylation of the phenylhydrazone intermediate.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3-4 equivalents) dropwise to ice-cold anhydrous dimethylformamide (acting as both reagent and solvent) with constant stirring. Maintain the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent.

-

After the addition, allow the reaction mixture to slowly come to room temperature and then heat it to 60-80°C for 4-8 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid thoroughly with water and then dry it.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol [2] |

| Appearance | Light yellow powder |

| Melting Point | 142-147 °C |

Spectroscopic Data

¹H NMR Spectroscopy (¹H NMR)

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

| Proton Assignment | Expected Chemical Shift (ppm) |

| Aldehyde proton (-CHO) | ~9.4-10.0 (singlet) |

| Pyrazole proton (C5-H) | ~8.2-8.5 (singlet) |

| Phenyl protons (Ar-H) | ~7.2-7.8 (multiplet) |

| Pyrazole N-H | Broad singlet (variable) |

¹³C NMR Spectroscopy (¹³C NMR)

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde carbon (-CHO) | ~185.0 |

| Pyrazole C3 | ~150.0 |

| Pyrazole C5 | ~138.0 |

| Phenyl C1' (ipso) | ~130.0 |

| Phenyl C2', C3', C4', C5', C6' | ~125.0-130.0 |

| Pyrazole C4 | ~115.0 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (ν) in cm⁻¹ are:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aldehyde C-H stretch | 2700-2850 |

| Carbonyl (C=O) stretch | 1650-1690 |

| C=N stretch (pyrazole ring) | 1540-1590 |

| C=C stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 172 |

| [M-H]⁺ | 171 |

| [M-CHO]⁺ | 143 |

| [C₆H₅]⁺ | 77 |

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 142-147 °C | Sigma-Aldrich |

| Boiling Point | Not available | - |

| Solubility | 10.3 µg/mL (at pH 7.4) | PubChem[3] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 26033-20-5 | Sigma-Aldrich |

| PubChem CID | 291816 | PubChem[3] |

| InChI | InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | PubChem[3] |

| SMILES | O=Cc1c[nH]nc1-c2ccccc2 | Sigma-Aldrich |

Predicted Properties

| Property | Predicted Value | Source |

| pKa | Data not available | - |

| logP | 1.3 | PubChem[3] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[1][2]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

In a suitable reaction vessel, dissolve acetophenone and phenylhydrazine in a 1:1 molar ratio in absolute ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Heat the mixture on a water bath for approximately 30 minutes.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated acetophenone phenylhydrazone, wash with cold ethanol, and dry.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with constant stirring.

-

Dissolve the acetophenone phenylhydrazone synthesized in Step 1 in DMF.

-

Add the solution of acetophenone phenylhydrazone dropwise to the pre-formed Vilsmeier-Haack reagent.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate.[2]

-

The solid precipitate of this compound is then collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the purified compound.[2]

Characterization Protocols

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the pyrazole ring proton, and the protons of the phenyl ring.[1]

-

¹³C NMR: A carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde, as well as the carbons of the pyrazole and phenyl rings.[5]

2. Infrared (IR) Spectroscopy

-

Record the IR spectrum of the solid sample, typically using a potassium bromide (KBr) pellet.

-

Key characteristic absorption bands to be observed include:

-

A strong C=O stretching vibration for the aldehyde group (around 1650-1700 cm⁻¹).

-

C-H stretching vibrations for the aromatic rings.

-

C=N stretching of the pyrazole ring.[1]

-

3. Mass Spectrometry (MS)

-

Mass spectral analysis can be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ).[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis process involving the formation of the hydrazone intermediate followed by the Vilsmeier-Haack cyclization and formylation.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize, characterize, and utilize this versatile chemical entity for the development of novel therapeutic agents. The provided synthesis workflow offers a clear visual representation of the key steps involved in its preparation. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide to 3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS: 26033-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently associated with anti-inflammatory, anticancer, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, along with a summary of its spectroscopic characteristics. Furthermore, this guide explores the therapeutic potential of pyrazole-based compounds, shedding light on their mechanisms of action and role in modulating key signaling pathways implicated in disease.

Chemical and Physical Properties

This compound is typically a light yellow powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 26033-20-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 142-150 °C | [1][2][4] |

| Purity | ≥97% (HPLC) | [1][2] |

| Solubility | 10.3 µg/mL in aqueous solution at pH 7.4 | [5] |

| Storage Conditions | 0-8 °C, stored under nitrogen | [1][2][3] |

| SMILES | O=Cc1c[nH]nc1-c2ccccc2 | [2] |

| InChIKey | OCCFXKQCKSLEII-UHFFFAOYSA-N | [2] |

Synthesis

The most prevalent method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of an active hydrogen compound, in this case, a phenylhydrazone derivative, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

General Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich precursor, leading to cyclization and formylation.

Caption: Generalized Vilsmeier-Haack reaction for pyrazole synthesis.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of pyrazole-4-carbaldehydes.

Protocol 1: Synthesis from Substituted Acetophenone Phenylhydrazone

This two-step procedure involves the formation of the hydrazone followed by the Vilsmeier-Haack cyclization.[6]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Dissolve acetophenone (0.019 mol) in 60 mL of ethanol.

-

Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture, filter the resulting precipitate, wash with ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.012 mol) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF, 10 mL).

-

To this reagent, add the acetophenone phenylhydrazone (0.004 mol) in small portions.

-

Stir the reaction mixture at 60-65 °C for 4-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Experimental Workflow Diagram

Caption: Workflow for synthesis and purification of the target compound.

Spectroscopic Data

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals for the aldehydic proton (δ 9.0-10.0 ppm), pyrazole ring proton (δ 8.0-8.5 ppm), phenyl group protons (δ 7.2-7.8 ppm), and a broad signal for the N-H proton of the pyrazole ring. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (δ >180 ppm), and aromatic and pyrazole carbons (δ 110-150 ppm). |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C=N and C=C stretching of the aromatic and pyrazole rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 172.18. PubChem lists major peaks at m/z 171 and 172.[5] |

Biological Activities and Therapeutic Potential

This compound serves as a precursor for a multitude of derivatives with significant pharmacological activities. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for various therapeutic applications.

Anti-inflammatory Activity

Anticancer Activity

A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[9] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[4]

-

Induction of Apoptosis: Several studies have shown that pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells.[10] This is often achieved through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[10]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11]

The table below summarizes the anticancer activity of some representative derivatives of this compound.

| Derivative Structure | Cell Line | Activity | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 (Breast) | IC₅₀ = 11 µM | [11] |

| Pyrazole-indole hybrid | HepG2 (Liver) | IC₅₀ = 6.1 ± 1.9 µM | [6] |

| Pyrazole-indole hybrid | HCT-116 (Colon) | IC₅₀ < 23.7 µM | [4] |

| Pyrazole benzothiazole hybrid | PC3 (Prostate) | IC₅₀ = 3.17 - 6.77 µM | [4] |

Potential Signaling Pathway Involvement

Based on the known mechanisms of action for pyrazole derivatives, a potential signaling pathway that could be modulated by compounds derived from this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde functional group, makes it an invaluable starting material for the creation of diverse molecular libraries. The derivatives of this compound have demonstrated promising anti-inflammatory and anticancer activities, often acting on multiple biological targets. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their precise mechanisms of action and to identify the specific signaling pathways they modulate. Such efforts will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 5. This compound | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 3-Phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The data herein is compiled from various sources to aid in the identification, characterization, and utilization of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ) ppm | Multiplicity | Notes |

| CHO | ~9.9 - 10.0 | Singlet | The downfield shift is characteristic of an aldehyde proton. |

| Pyrazole-H5 | ~8.2 - 8.5 | Singlet | The specific shift can be influenced by the solvent and substitution. |

| Phenyl-H | ~7.4 - 7.9 | Multiplet | A complex multiplet arising from the five protons of the phenyl group. |

| NH | ~13.0 - 14.0 | Broad Singlet | The N-H proton of the pyrazole ring is often broad and may exchange with D₂O. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C=O (Aldehyde) | ~185 - 190 |

| Pyrazole-C3 | ~150 - 155 |

| Pyrazole-C5 | ~138 - 142 |

| Phenyl-C (ipso) | ~130 - 135 |

| Phenyl-C (o, m, p) | ~125 - 130 |

| Pyrazole-C4 | ~115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 172.18 g/mol [1][2].

| m/z | Relative Intensity | Possible Fragment |

| 172 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 171 | High | [M-H]⁺[1] |

| 144 | Moderate | [M-CO]⁺ |

| 116 | Moderate | [C₇H₆N₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation)[1] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Sodium carbonate solution

-

Crushed ice

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

-

Preparation of Acetophenone Phenylhydrazone:

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated acetophenone phenylhydrazone by filtration, wash with cold ethanol, and dry.

-

-

Vilsmeier-Haack Formylation:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold, anhydrous N,N-dimethylformamide (acting as both reagent and solvent) with constant stirring.

-

After the addition is complete, add the previously synthesized acetophenone phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath at 60-70 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

-

The crude this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the crude product by filtration and wash it thoroughly with water.

-

Dry the crude product in a desiccator.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel using an ethyl acetate/petroleum ether solvent system as the eluent.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with electrospray ionization (ESI).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound using the Vilsmeier-Haack reaction.

Caption: Synthetic route to this compound.

References

A Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and melting point of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines key physical properties, standardized experimental protocols for their determination, and a visual representation of the experimental workflow for melting point analysis.

Core Physicochemical Data

The following table summarizes the key quantitative data for the melting point and solubility of this compound.

| Property | Value | Solvents/Conditions | Source |

| Melting Point | 142-147 °C | Not Applicable | |

| 143-150 °C | Not Applicable | [1] | |

| Aqueous Solubility | 10.3 µg/mL | pH 7.4 | [2] |

| Qualitative Solubility | Soluble | DMF and DMSO | |

| Insoluble | Water and common organic solvents |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible research. The following sections describe generalized standard operating procedures for these measurements.

1. Melting Point Determination by Capillary Method

This protocol is based on standard laboratory techniques mentioned in the literature for similar compounds.[3][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Electrothermal MEL-TEMP® or similar)[3]

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 20°C of the lower end of the expected range of 142-150°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Continuously observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

-

-

Post-Analysis: Allow the apparatus to cool completely before the next measurement. Perform the measurement in triplicate to ensure accuracy.

2. Aqueous Solubility Determination by the Shake-Flask Method

This is a standard protocol for determining the thermodynamic solubility of a compound in an aqueous buffer.

Objective: To quantify the concentration of this compound in a saturated aqueous solution at a specific pH and temperature.

Apparatus and Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a suitable organic solvent (e.g., DMSO). This will be used to create a calibration curve.

-

Calibration Curve Generation: Create a series of standard solutions of decreasing concentration by diluting the stock solution with the aqueous buffer (pH 7.4). Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the pH 7.4 buffer. Ensure that solid material remains undissolved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient time (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Multiply by the dilution factor to obtain the final solubility value in the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

References

Unveiling the Structural Architecture of 3-Phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide Based on Crystallographic Analysis of Analogous Compounds

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a significant heterocyclic compound with potential applications in drug discovery and materials science. In the absence of a publicly available crystal structure for the parent compound, this report provides a comprehensive analysis based on the crystallographic data of several closely related derivatives. This comparative approach allows for a detailed understanding of the core pyrazole scaffold and the influence of various substituents on its solid-state conformation and intermolecular interactions.

This guide is intended for researchers, scientists, and drug development professionals, providing a thorough summary of crystallographic data, detailed experimental protocols for the synthesis and crystallization of analogous compounds, and visualizations of experimental workflows.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of this compound derivatives. This comparative data provides valuable insights into how substitutions on the pyrazole and phenyl rings affect the crystal lattice and molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[4][5][6] |

| Chemical Formula | C₁₆H₁₁ClN₂O | C₁₇H₁₄N₂O₂ | C₁₈H₁₆N₂O₂ |

| Formula Weight | 282.72 | 278.30 | 292.33 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 16.0429 (4) | 8.6207 (1) | 9.7788 (4) |

| b (Å) | 4.8585 (1) | 7.1695 (1) | 16.1478 (7) |

| c (Å) | 16.7960 (4) | 22.9228 (3) | 9.6961 (4) |

| β (°) | 96.581 (1) | 99.168 (1) | 97.354 (2) |

| Volume (ų) | 1300.53 (5) | 1398.67 (3) | 1516.48 (11) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 100 | 100 | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 26528 | 24894 | 11436 |

| Independent reflections | 3859 | 6610 | 3458 |

| R(int) | 0.057 | 0.035 | 0.027 |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.098 | R₁ = 0.044, wR₂ = 0.127 | R₁ = 0.044, wR₂ = 0.117 |

Table 2: Selected Dihedral Angles (°) in this compound Derivatives

| Compound | Dihedral Angle between Pyrazole and Phenyl Ring at N1 | Dihedral Angle between Pyrazole and Phenyl/Substituted Phenyl Ring at C3 |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2] | 7.93 (7) | 24.43 (9) and 28.67 (9) (disordered) |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] | 45.99 (4) | 73.67 (4) (with phenoxy ring) |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[4][5][6] | 22.68 (8) | 79.44 (5) (with tolyloxy ring) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[7] | 22.2 (2) - 41.9 (2) (four molecules in asymmetric unit) | - |

Experimental Protocols

The synthesis and crystallization of these pyrazole derivatives generally follow established synthetic routes. Below are detailed methodologies for the preparation and crystal growth of representative analogues.

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes is often achieved through a Vilsmeier-Haack reaction on the corresponding acetophenone phenylhydrazone.[8]

Experimental Workflow for Synthesis

Caption: General synthesis workflow for 3-(Aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes.

Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

This derivative is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol.[3]

-

Reaction Setup: 5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde (0.1 mol) and phenol (0.1 mol) are dissolved in 10 mL of dimethyl sulfoxide (DMSO).

-

Base Addition: To this solution, 5.6 g (0.1 mol) of potassium hydroxide is added.

-

Reflux: The reaction mixture is refluxed for 6 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into crushed ice.

-

Isolation and Purification: The solid product that separates is filtered, dried, and then recrystallized from ethanol.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system. For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, crystals were grown from a 1:2 mixture of DMF and ethanol by slow evaporation.[3]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps, as illustrated in the workflow diagram below.

Experimental Workflow for Crystal Structure Determination

Caption: A typical workflow for determining a crystal structure using X-ray diffraction.

Data for the analogous compounds were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation.[1][2][3] The structures were solved by direct methods and refined by full-matrix least-squares on F².

Structural Insights and Discussion

The analysis of the crystal structures of the derivatives reveals several key features that are likely to be conserved in the parent this compound.

-

Planarity of the Pyrazole Ring: The 1H-pyrazole ring is consistently found to be essentially planar.[3]

-

Molecular Conformation: The dihedral angles between the pyrazole ring and the attached phenyl rings vary depending on the substitution pattern, indicating a degree of conformational flexibility. For instance, in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and the N1-phenyl ring is relatively small at 7.93 (7)°.[1][2] In contrast, the presence of bulky substituents at the 5-position, such as a phenoxy group, leads to a larger twist, as seen in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde where the corresponding angle is 45.99 (4)°.[3]

-

Intermolecular Interactions: The crystal packing of these compounds is stabilized by various intermolecular interactions. In the case of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecules are linked by C—H⋯O hydrogen bonds, forming ring motifs.[1][2] Additionally, π–π stacking interactions between the pyrazole and phenyl rings further stabilize the crystal structure.[1][2] In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, weak C—H···π interactions are observed.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its likely structural characteristics. Through a detailed comparative analysis of closely related, crystallographically characterized derivatives, we can anticipate a planar pyrazole core with a variable degree of torsion between the heterocyclic and aromatic rings, influenced by the steric and electronic nature of any substituents. The crystal packing is expected to be governed by a combination of weak hydrogen bonds and π-stacking interactions. The experimental protocols and workflows detailed herein provide a practical guide for the synthesis, crystallization, and structural determination of this important class of compounds. Further research to obtain single crystals of the parent compound is highly encouraged to validate these structural predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Polysubstituted pyrazole derivative 59 | HepG2 (Hepatocellular carcinoma) | 2 | [3] |

| Indole-pyrazole hybrid 33 | CDK2 | 0.074 | [3] |

| Indole-pyrazole hybrid 34 | CDK2 | 0.095 | [3] |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast cancer) | 0.25 | [3] |

| Pyrazoline derivative | HCT-116 (Colon cancer) | 7.74 - 82.49 | [4] |

| Pyrazoline derivative | MCF-7 (Breast cancer) | 4.98 - 92.62 | [4] |

| Benzimidazole linked pyrazole derivative | EGFR | - | [4] |

| 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human lung cancer cell lines | - | [5] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung cancer) | - | [5] |

| 1-(3-(4-chlorophenoxy)phenyl)- 3-(4-chlorophenyl)-1H-pyrazole-5 carbohydrazide | A549 (Lung cancer) | - | [5] |

| Pyrazole chalcone 111c | MCF-7 (Breast cancer) | - | [5] |

| Pyrazole chalcone 111c | HeLa (Cervical cancer) | - | [5] |

Signaling Pathway: Apoptosis Induction

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |

| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | [7] |

| Pyrazole-thiazole hybrid | - | - | [8] |

| Imidazothiadiazole-pyrazole derivative 21c | Multi-drug resistant strains | 0.25 | [9] |

| Imidazothiadiazole-pyrazole derivative 23h | Multi-drug resistant strains | 0.25 | [9] |

| Pyranopyrazole derivative 3c | Bacillus subtilis | 125 | [10] |

| Pyrazole-pyrazoline derivative 4a, 5a, 5b, 9b | Gram-positive and Gram-negative bacteria | - | [11] |

| Pyrazole derivative 2f, 2g | Staphylococcus aureus, Candida albicans | 12.5 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole derivatives

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrazole derivative in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][13] This selectivity offers a significant advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives.

| Compound/Derivative | Assay | IC50/ED50 | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | 225 | [12] |

| Pyrazole derivative 2a | COX-2 Inhibition | IC50 = 19.87 nM | - | [13] |

| Pyrazole derivative 3b | COX-2 Inhibition | IC50 = 39.43 nM | 22.21 | [13] |

| Pyrazole derivative 4a | COX-2 Inhibition | IC50 = 61.24 nM | 14.35 | [13] |

| Pyrazole derivative 5b | COX-2 Inhibition | IC50 = 38.73 nM | 17.47 | [13] |

| Pyrazole derivative 5e | COX-2 Inhibition | IC50 = 39.14 nM | 13.10 | [13] |

| Pyrazole-based derivative 133 | Carrageenan-induced paw edema | ED50 = 0.8575 mmol/kg | - | [14] |

| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | 75% edema reduction | - | [12] |

Signaling Pathway: NF-κB Inhibition in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some pyrazole derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The ED50 (effective dose that causes 50% inhibition) can be determined.

Other Notable Biological Activities

Beyond the core areas of anticancer, antimicrobial, and anti-inflammatory research, pyrazole derivatives have demonstrated a wide range of other important biological activities, leading to the development of drugs for various therapeutic indications.

Phosphodiesterase-5 (PDE5) Inhibition

Sildenafil, a well-known pyrazole-containing drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[6][18] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases the levels of cGMP, which leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.[15]

Cannabinoid Receptor (CB1) Antagonism

Rimonabant is a pyrazole derivative that acts as a selective antagonist of the cannabinoid receptor type 1 (CB1).[19][20] The endocannabinoid system is involved in regulating appetite and energy balance. By blocking the CB1 receptor, rimonabant was developed to reduce appetite and was initially marketed as an anti-obesity drug. However, it was later withdrawn from the market due to severe psychiatric side effects.[19]

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

Materials:

-

Substituted chalcone

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or glacial acetic acid

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purification: Wash the crude product with cold water and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense potential of this heterocyclic core. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is anticipated that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further innovation and the discovery of new pyrazole-based drugs to address unmet medical needs.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. bio-protocol.org [bio-protocol.org]

Technical Guide: Discovery and Development of Novel Pyrazole Derivatives as Potential Fungicides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of fungal resistance to existing treatments poses a significant threat to global agriculture and food security. This necessitates the urgent discovery of novel fungicides with high efficacy and new modes of action. Pyrazole derivatives have emerged as a critically important class of heterocyclic compounds in agrochemical research, demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4][5][6] The pyrazole ring serves as a versatile pharmacophore, and its derivatives are key components in many commercial fungicides.[2] This guide provides a comprehensive overview of the rational design, synthesis, biological evaluation, and mechanism of action of novel pyrazole derivatives as potential fungicides, intended for professionals in the field of drug discovery and development.

Rational Design and Synthesis Workflow

The discovery of new pyrazole-based fungicides often begins with a rational design strategy, leveraging existing knowledge of structure-activity relationships (SAR) and known antifungal pharmacophores. Common approaches include the modification of existing commercial fungicides or the hybridization of the pyrazole scaffold with other biologically active moieties.[6][7]

A typical workflow for the discovery and development of these compounds involves several key stages, from initial design to in vivo testing.

Caption: General workflow for the discovery of novel pyrazole fungicides.

Experimental Protocol: General Synthesis

The synthesis of pyrazole derivatives often involves multi-step reactions. A common route is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor, followed by modifications to the pyrazole ring substituents. Below is a representative protocol for the synthesis of pyrazole carboxamide derivatives.

Protocol: Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamides

-

Synthesis of Pyrazole Carboxylic Acid: A mixture of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal is heated, followed by cyclization with methylhydrazine sulfate to yield ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. The resulting ester is then hydrolyzed using a base like sodium hydroxide to produce 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Synthesis of Pyrazole Carboxamide: The synthesized pyrazole carboxylic acid (1 equivalent) is dissolved in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

A coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), is added to the solution and stirred for 30 minutes at room temperature.[1]

-

The desired substituted aniline or amine (1 equivalent) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the final pyrazole carboxamide derivative.

-

Structural Confirmation: The final structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).[1][2][9]

Antifungal Activity of Novel Pyrazole Derivatives

The antifungal efficacy of newly synthesized pyrazole derivatives is evaluated against a panel of economically important plant pathogenic fungi. The activity is typically quantified by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Quantitative Data: In Vitro Antifungal Activity (EC50)

The following tables summarize the EC50 values (in µg/mL) of several recently developed pyrazole derivatives against various fungal pathogens. Lower values indicate higher potency.

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Fusarium graminearum | Reference |

|---|---|---|---|---|---|

| SCU2028 | - | 0.022 | - | - | [10] |

| Compound 26 | 2.432 | 2.182 | 1.787 | 6.043 | [1] |

| Compound 7ai | - | 0.37 | - | - | [11][12] |

| Compound 8j | - | - | - | - | [3] |

| Compound B6 | - | 0.23 | - | - | [9] |

| Boscalid (Control) | - | 0.94 | 2.80 | - | [13][14] |

| Thifluzamide (Control) | - | 0.20 | - | - |[9] |

Table 2: Antifungal Activity of Pyrazole Carboxylate and Other Derivatives

| Compound | Botrytis cinerea | Sclerotinia sclerotiorum | Valsa mali | Fusarium graminearum | Reference |

|---|---|---|---|---|---|

| Compound 15 | - | - | 0.32 | - | [15][16] |

| Compound 24 | 0.40 | 3.54 | - | - | [15][16] |

| Compound 1v | - | - | - | 0.0530 µM | [2] |

| Compound 11m | - | - | - | 0.27 | [17] |

| Compound 6c | - | - | - | 1.94 | [14] |

| Carbendazol (Control) | - | - | - | - | [11] |

| Pyraclostrobin (Control) | - | - | - | Comparable to 1v |[2] |

Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This method is widely used to determine the inhibitory effect of compounds on fungal growth.[2]

-

Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then mixed with potato dextrose agar (PDA) medium at various concentrations.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

-

Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.

-

EC50 Determination: The EC50 value is calculated by probit analysis based on the inhibition rates at different concentrations.

Experimental Protocol: In Vivo Antifungal Assay

In vivo assays are crucial to evaluate the protective and curative effects of the compounds under more realistic conditions.

-

Plant Cultivation: Healthy plants (e.g., tomato, cucumber, apple branches) are grown in a controlled environment.[15][16]

-

Protective Assay: The test compound, formulated as an emulsifiable concentrate or suspension, is sprayed evenly onto the plant leaves. After the leaves are dry (approx. 24 hours), they are inoculated with a spore suspension or mycelial plugs of the pathogen.

-

Curative Assay: The plants are first inoculated with the pathogen. After a set incubation period (e.g., 24 hours), the compound is sprayed onto the infected leaves.

-

Incubation and Evaluation: The treated plants are kept in a high-humidity chamber to facilitate infection. After several days, the disease incidence or lesion diameter is assessed and compared to control groups (mock-treated and pathogen-only). The protective or curative effect is calculated as a percentage of disease reduction.[3]

Mechanism of Action

A significant number of modern pyrazole fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[14] SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

SDH Inhibition Pathway

By binding to the ubiquinone-binding site of the SDH enzyme, these pyrazole derivatives block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a severe depletion of ATP, ultimately causing fungal cell death.[10]

Caption: Mechanism of pyrazole derivatives as Succinate Dehydrogenase Inhibitors.

Experimental Protocol: SDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the SDH enzyme activity.[9][15][16]

-

Mitochondria Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a buffer solution, the isolated mitochondria, and the test compound at various concentrations.

-

Initiation: The reaction is initiated by adding succinate as the substrate. The activity of SDH is monitored by measuring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, which changes color upon reduction.

-

Measurement: The change in absorbance is measured over time using a spectrophotometer.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve. For instance, compound 15 was found to have an IC50 of 82.26 μM against SDH.[16]

Other Mechanisms and Morphological Studies

While SDH inhibition is a primary mechanism, some pyrazole derivatives may exhibit other modes of action. Studies have shown that certain compounds can cause significant damage to the fungal cell wall and membrane, leading to the leakage of cellular contents.[5][10]

Protocol: SEM and TEM Observation

-

Sample Preparation: Fungal mycelia are treated with the test compound at its EC50 concentration for a specific duration.

-

Fixation: The mycelia are fixed using glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydration and Drying: The samples are dehydrated through a graded series of ethanol and then critical-point dried for Scanning Electron Microscopy (SEM) or embedded in resin for Transmission Electron Microscopy (TEM).

-

Imaging: For SEM, the dried samples are sputter-coated with gold and observed to analyze surface morphology. For TEM, ultrathin sections are cut, stained with uranyl acetate and lead citrate, and observed to analyze internal cellular structures.

-

Analysis: Observations often reveal shrunken, wrinkled, and collapsed mycelia in treated samples compared to the smooth and regular morphology of control samples.[10][13][18]

Conclusion

Pyrazole derivatives continue to be a highly promising and fruitful area of research for the development of novel fungicides. Through rational design strategies like scaffold hopping and the introduction of diverse active fragments, researchers are successfully identifying new candidates with potent and broad-spectrum antifungal activity.[7][18] The well-established mechanism of SDH inhibition provides a clear target for molecular design and optimization, though investigations into alternative mechanisms are expanding the potential applications of this versatile chemical class.[9][10] The comprehensive evaluation pipeline, from in silico design and chemical synthesis to in vitro and in vivo bioassays, is essential for advancing these promising compounds from the laboratory to effective agricultural solutions.

References

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 3-Phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block in organic and medicinal chemistry. This document details its synthesis, physicochemical properties, and its application in the construction of diverse molecular architectures, including potent biologically active agents.

Core Compound Properties

This compound is a stable, solid organic compound. Its structure, featuring a phenyl group at the 3-position and a formyl group at the 4-position of the pyrazole ring, offers multiple reaction sites for synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 26033-20-5 | [1] |

| Appearance | Solid, Light yellow powder | [1] |

| Melting Point | 142-147 °C | [1] |

| Solubility | 10.3 µg/mL (at pH 7.4) | [2] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 9.74 (s, 1H), 7.98 – 7.62 (m, 2H), 7.47 (d, J = 27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H) | [3] |

| ¹³C NMR (DMSO) | δ 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38 | [3] |

| IR (KBr, cm⁻¹) | 3479, 3368, 3347, 3233, 3055, 2923, 2210, 1642, 1597, 1520, 1448, 1274, 1228, 1172, 918, 829, 697, 513 | [3] |

| Mass Spectrum (GC-MS) | m/z: 172 (M+), 171, 124, 77 | [2] |

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a suitable precursor, typically an acetophenone phenylhydrazone.

Vilsmeier-Haack Reaction Workflow